TAMRA-isoADPr
説明
Foundational Significance of Protein Poly(ADP-ribosyl)ation in Eukaryotic Biology
Protein poly(ADP-ribosyl)ation (PARylation) is a reversible post-translational modification where poly(ADP-ribose) (PAR) polymers are attached to target proteins. nih.govimrpress.com This process is primarily catalyzed by a family of enzymes known as poly(ADP-ribose) polymerases (PARPs), which utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate. nih.govnih.govcambridge.org PARP1, the most prominent member of this family, is a highly abundant nuclear protein that plays a crucial role in a multitude of cellular functions. nih.govroyalsocietypublishing.org
The significance of PARylation is underscored by its involvement in essential biological processes such as DNA damage repair, chromatin remodeling, transcriptional regulation, and cell death pathways. cambridge.orgnih.govresearchgate.net In response to DNA damage, PARPs are rapidly activated, leading to the synthesis of PAR chains at the site of the lesion. nih.govoup.com These PAR chains act as a scaffold, recruiting a variety of DNA repair factors and signaling proteins to the damaged site, thereby orchestrating the cellular response to genotoxic stress. imrpress.comnih.govoup.com The dynamic nature of PARylation, with its synthesis by PARPs and degradation by enzymes like poly(ADP-ribose) glycohydrolase (PARG), allows for precise temporal and spatial control of these signaling events. cambridge.orgroyalsocietypublishing.orgresearchgate.net
Biological Roles of iso-ADP-ribose as an Endogenous Signaling Moiety
Within the complex, branched structure of the PAR polymer lies a fundamental signaling unit: iso-ADP-ribose (isoADPr). nih.govnih.gov isoADPr represents the minimal internal structural unit of PAR, containing the characteristic ribose-ribose glycosidic bond that distinguishes it from the terminal ADP-ribose (ADPr) unit. nih.govnih.govresearchgate.net This unique structure is specifically recognized by a class of protein modules known as WWE domains. nih.govnih.gov
The recognition of isoADPr by WWE domains has unveiled a crucial mechanism in cellular signaling: PAR-dependent ubiquitination. nih.govnih.gov A prime example of this is the interaction between the E3 ubiquitin ligase RNF146 and PARylated proteins. The WWE domain of RNF146 specifically binds to the isoADPr units within the PAR chain of a target protein. nih.govnih.govresearchgate.net This binding event triggers a conformational change in RNF146, allosterically activating its RING domain and leading to the ubiquitination of the PARylated substrate. nih.gov This process is critical in pathways such as the Wnt signaling cascade, where the RNF146-mediated ubiquitination and subsequent degradation of the PARylated protein Axin is a key regulatory step. nih.govacs.org Therefore, isoADPr acts as a specific signaling moiety that translates the information encoded in PAR chains into downstream cellular actions like protein degradation.
Strategic Application of Fluorescent Probes in Advanced Biochemical and Cellular Research
Fluorescent probes have become indispensable tools in modern biology, enabling the visualization and quantification of specific molecules and cellular events with high sensitivity and spatiotemporal resolution. nih.govnih.govresearchgate.net In the context of post-translational modifications (PTMs), fluorescent probes offer a powerful means to study the dynamic interplay of enzymes and their substrates. nih.govnih.govresearchgate.net
Various strategies have been developed to monitor PTMs using fluorescence. Förster resonance energy transfer (FRET)-based biosensors can report on the activity of PTM-modifying enzymes. nih.gov Furthermore, fluorescently labeled antibodies specific to a particular PTM can be used to detect modified proteins. nih.gov Another powerful technique is fluorescence polarization (FP), which measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. nih.gov This method is particularly well-suited for studying protein-ligand interactions in a homogeneous solution, making it ideal for high-throughput screening applications. nih.gov The development of fluorescent probes that mimic natural ligands or substrates allows for the direct and quantitative analysis of binding events and enzymatic activities that are central to cellular signaling pathways. acs.org
Research Rationale for the Development of TAMRA-isoADPr as a Specialized Biochemical Tool
The discovery of the specific interaction between the RNF146 WWE domain and isoADPr highlighted the therapeutic potential of targeting this interaction, particularly in cancers driven by aberrant Wnt signaling. nih.govacs.org However, the development of small-molecule inhibitors for the RNF146 WWE domain was significantly hampered by the lack of a suitable and robust biochemical assay for high-throughput screening. nih.gov
This critical need spurred the rational design and synthesis of this compound. nih.gov The goal was to create a fluorescent probe that could act as a high-affinity tracer for the RNF146 WWE domain. nih.gov By fluorescently tagging isoADPr with a dye like carboxytetramethylrhodamine (TAMRA), researchers could develop a fluorescence polarization (FP)-based competition assay. nih.gov In this assay, a candidate inhibitor would compete with this compound for binding to the RNF146 WWE domain. A successful competitor would displace the fluorescent probe, leading to a decrease in the FP signal. nih.gov
The development of this compound was therefore a strategic move to create a specialized tool that would enable the first-ever high-throughput screening for inhibitors of the RNF146 WWE domain. nih.gov This probe was designed to be a stable, high-affinity ligand that would provide a reliable and sensitive readout in a competitive binding assay format, thereby paving the way for the discovery of novel modulators of PAR-dependent ubiquitination. nih.govacs.org
Structure
2D Structure
特性
分子式 |
C51H62N12O18P2 |
|---|---|
分子量 |
1193.1 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[4-[3-[6-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]hexylamino]-3-oxopropyl]triazol-1-yl]-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C51H62N12O18P2/c1-60(2)29-11-14-33-35(20-29)77-36-21-30(61(3)4)12-15-34(36)51(33)32-13-9-27(19-31(32)49(68)81-51)47(67)54-18-8-6-5-7-17-53-39(64)16-10-28-22-63(59-58-28)41-37(23-75-82(69,70)71)78-48(62-26-57-40-45(52)55-25-56-46(40)62)44(41)80-50-43(66)42(65)38(79-50)24-76-83(72,73)74/h9,11-15,19-22,25-26,37-38,41-44,48,50,65-66H,5-8,10,16-18,23-24H2,1-4H3,(H,53,64)(H,54,67)(H2,52,55,56)(H2,69,70,71)(H2,72,73,74)/t37-,38-,41-,42-,43-,44-,48-,50-/m1/s1 |
InChIキー |
BJEULYIRFHTOMR-UHCCLACZSA-N |
異性体SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCCCCNC(=O)CCC5=CN(N=N5)[C@@H]6[C@H](O[C@H]([C@@H]6O[C@@H]7[C@@H]([C@@H]([C@H](O7)COP(=O)(O)O)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)C(=O)O3)C1=C(O2)C=C(C=C1)N(C)C |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCCCCCNC(=O)CCC5=CN(N=N5)C6C(OC(C6OC7C(C(C(O7)COP(=O)(O)O)O)O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)C(=O)O3)C1=C(O2)C=C(C=C1)N(C)C |
製品の起源 |
United States |
Chemical Synthesis and Structural Engineering of Tamra Isoadpr
Multi-Step Synthesis of the Iso-ADP-ribose Core Structure
The synthesis of the central iso-ADP-ribose (isoADPr) core is a complex undertaking that requires precise control over stereochemistry and the strategic use of protecting groups. The process begins with elaborately modified adenosine precursors to construct the unique α-1,2 glycosidic bond characteristic of isoADPr and to introduce a chemical handle for later conjugation.
The synthesis of the isoADPr core for TAMRA-isoADPr starts not with adenosine itself, but with a derivative prepared through multiple steps from α-D-xylofuranose. nih.govacs.org This leads to the formation of 3-azido-adenosine, a key starting material where the 3'-hydroxyl group is replaced by an azide (B81097). nih.govacs.org A critical early step in the synthetic pathway is the selective protection of the 5'-hydroxyl group of this adenosine derivative. This is typically achieved using a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) to ensure that subsequent reactions occur at other positions. nih.govacs.org
The defining feature of iso-ADP-ribose is the α-1,2 glycosidic bond between the two ribose units. nih.gov The creation of this bond is a significant synthetic challenge. researchgate.net In the synthesis of the this compound precursor, this crucial bond is established through a tin(IV) chloride (SnCl₄)-activated O-glycosylation reaction. acs.org This reaction stereoselectively connects the protected adenosine derivative with another appropriately protected ribose donor, yielding the core disaccharide structure with the correct α-configuration. acs.org
Table 1: Key Intermediates in Iso-ADP-ribose Core Synthesis
| Intermediate | Starting Material | Key Reagent/Reaction | Purpose |
|---|---|---|---|
| 3-azido-adenosine | α-D-xylofuranose | Multi-step synthesis | Introduces the bio-orthogonal azide group. |
| 5'-O-TBDPS-3-azido-adenosine | 3-azido-adenosine | TBDPS-Cl | Protects the primary 5'-hydroxyl group. |
| Protected Disaccharide | 5'-O-TBDPS-3-azido-adenosine | SnCl₄-activated O-glycosylation | Forms the critical stereoselective α-1,2 glycosidic bond. |
For this compound to be a useful probe, the TAMRA fluorophore must be attached in a way that does not hinder its biological activity. This is accomplished by incorporating a bio-orthogonal functional group into the isoADPr core during its synthesis. wikipedia.orgnih.gov A bio-orthogonal group is a chemical moiety that is inert to the vast array of functional groups found in biological systems but can be made to react specifically with a partner group. wikipedia.orgescholarship.org
In the synthesis of this compound, an azide group (N₃) serves as the bio-orthogonal handle. nih.govacs.org This group is introduced early in the synthesis, resulting in the key precursor 3'-azido-adenosine. acs.org The placement of the azide at the 3' position of the proximal ribose ring is a deliberate, regioselective choice. nih.govacs.org Structural studies of the RNF146 WWE domain bound to isoADPr revealed that the 3'-hydroxyl group is solvent-exposed and does not form any direct interactions with the protein. nih.govsmolecule.comacs.org By replacing this hydroxyl group with an azide, a reactive handle is installed at a location where the subsequent attachment of a bulky fluorophore is least likely to disrupt the crucial binding interactions between the isoADPr moiety and its target protein. nih.govacs.org
Site-Specific Conjugation of Tetramethylrhodamine (B1193902) (TAMRA) Fluorophore
With the azido-functionalized isoADPr core in hand, the final step is the site-specific attachment of the TAMRA fluorophore. This is achieved using a highly efficient and specific bio-orthogonal reaction known as "click chemistry."
The conjugation of the TAMRA fluorophore to the 3′-azido-isoADPr core is accomplished via a click reaction. nih.govacs.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed. acs.orginterchim.fr This reaction forms a stable triazole ring, covalently linking the two molecules. interchim.fr The final step involves reacting the 3′-azido-isoADPr with a TAMRA molecule that has been previously modified with a terminal alkyne group (TAMRA-alkyne). nih.govacs.org
The efficiency of click chemistry allows the reaction to proceed quickly and with high yield, even with complex biomolecules in aqueous solutions. interchim.fr This methodology is highly selective, as neither azide nor alkyne groups are naturally present in biomolecules, preventing unwanted side reactions. escholarship.orginterchim.fr The reaction conditions are typically mild, which is crucial for preserving the integrity of the phosphate-rich isoADPr structure. nih.govacs.org
The selection of the attachment site for the fluorophore is critical to the functionality of the final probe. acs.orgnih.gov The design of this compound was guided by structural biology insights into how isoADPr binds to the RNF146 WWE domain. smolecule.comacs.org The decision to attach the TAMRA fluorophore at the 3' position via a linker was based on the observation that this position is solvent-exposed and not involved in direct binding interactions. nih.govacs.org This strategic placement ensures that the core isoADPr structure can still fit into its binding pocket on the protein without steric hindrance from the bulky fluorophore. acs.org
The importance of the attachment site is underscored by studies on other fluorescently labeled ADP-ribose probes. For instance, a previously developed TAMRA-ADPr probe, where the fluorophore was attached to the distal ribose ring, failed to bind to WWE domains. nih.govacs.org This suggests that modification at that position is not tolerated by the protein, highlighting the precise structural requirements for binding. The successful design of this compound, which binds to the RNF146 WWE domain with high affinity (Kd: 45.2 nM), validates the chosen attachment strategy. nih.govacs.org The precursor molecule, 3′-azido-isoADPr, was found to be an even more potent binder than the natural isoADPr, which may be due to the lower desolvation cost of the azido (B1232118) group compared to a hydroxyl group. nih.govacs.org
Table 2: Binding Affinities for RNF146 WWE Domain
| Compound | IC₅₀ / Kₑ | Notes |
|---|---|---|
| This compound | 45.2 nM (Kₑ) | High-affinity fluorescent tracer. |
| isoADPr | 623 nM (IC₅₀) | Natural ligand, used for assay validation. |
Advanced Synthetic Methodologies and Chemical Biology Approaches for Iso-ADP-ribose Analogs
Beyond the specific synthesis of this compound, the broader field of ADP-ribosylation research benefits from advanced synthetic methods for creating a variety of iso-ADP-ribose analogs and related molecules. These chemical tools are essential for dissecting the complex biology of PARP enzymes and PAR-binding proteins. nih.govresearchgate.netacs.org
Chemoenzymatic strategies offer a powerful alternative to purely chemical synthesis. These methods leverage the specificity of enzymes to create complex molecules. For example, NAD+ analogues functionalized with bio-orthogonal handles like azido groups can be synthesized enzymatically with high efficiency. researchgate.net These modified NAD+ molecules can then be used by PARP enzymes to incorporate the chemical handle directly onto target proteins, enabling subsequent probing and visualization. researchgate.net The development of such advanced synthetic and chemoenzymatic methods is crucial for producing the well-defined ADP-ribose derivatives needed to further investigate the roles of ADP-ribosylation in cellular processes. researchgate.net
Biochemical and Molecular Interaction Profiling of Tamra Isoadpr
Quantitative Assessment of Protein Binding Affinities
The utility of TAMRA-isoADPr as a molecular probe is rooted in its ability to bind with high affinity and specificity to its target proteins, allowing for quantitative analysis of these interactions.
High-Affinity Interaction Analysis with the RNF146 WWE Domain
This compound has been characterized as a potent binder to the WWE domain of RNF146. Fluorescence polarization (FP) assays have been instrumental in demonstrating this high-affinity interaction. In these experiments, a fixed concentration of this compound is titrated with increasing amounts of RNF146 WWE protein, resulting in a measurable shift in the polarization signal as the probe binds to the protein. This method allows for the direct observation and quantification of binding events. acs.orgnih.gov
Determination of Dissociation Constants and Binding Thermodynamics
Through FP protein titration experiments, this compound has shown a high affinity for the RNF146 WWE domain, with a reported dissociation constant (Kd) of 45.2 nM . acs.orgnih.govmedchemexpress.commedchemexpress.comsmolecule.com This value indicates a strong and stable interaction between the fluorescent probe and its target protein. For context, the parent molecule, iso-ADP-ribose (iso-ADPr), has also been studied for its binding to the RNF146 WWE domain, with Isothermal Titration Calorimetry (ITC) revealing a Kd of approximately 370 nM (0.37 µM). researchgate.netresearchgate.net The synthesis of this compound involves coupling an azido (B1232118) derivative of iso-ADPr with TAMRA alkyne via click chemistry, yielding a molecule suitable for fluorescence-based assays. acs.org
Table 1: Binding Affinity of this compound to RNF146 WWE Domain
| Compound | Target | Method | Dissociation Constant (Kd) | Reference(s) |
| This compound | RNF146 WWE Domain | FP | 45.2 nM | acs.orgnih.govmedchemexpress.commedchemexpress.comsmolecule.com |
| iso-ADPr | RNF146 WWE Domain | ITC | ~370 nM (0.37 µM) | researchgate.netresearchgate.net |
Elucidation of Molecular Specificity and Selectivity
The efficacy of this compound as a research tool is enhanced by its specific recognition of the RNF146 WWE domain over other related protein domains, providing a clear signal for targeted studies.
Comparative Binding Analysis Across Diverse WWE Domain-Containing Proteins
To assess the specificity of this compound, it has been tested against the WWE domains of several other proteins, including PARP11, PARP14, HUWE1, TiPARP, and DTX2. Under identical assay conditions, this compound demonstrated no detectable binding to any of these alternative WWE domains. acs.orgnih.gov This finding strongly suggests that this compound exhibits a high degree of selectivity for the RNF146 WWE domain, likely due to specific structural features or binding preferences that differentiate it from other WWE domains, which may not bind iso-ADPr as strongly. acs.orgnih.gov
Table 2: Specificity of this compound Binding to WWE Domains
| WWE Domain-Containing Protein | Binding to this compound | Reference(s) |
| RNF146 WWE | Yes | acs.orgnih.gov |
| PARP11 WWE | No | acs.orgnih.gov |
| PARP14 WWE | No | acs.orgnih.gov |
| HUWE1 WWE | No | acs.orgnih.gov |
| TiPARP WWE | No | acs.orgnih.gov |
| DTX2 WWE | No | acs.orgnih.gov |
Identification of Key Residues and Structural Motifs Governing this compound Recognition
The recognition of this compound by the RNF146 WWE domain is underpinned by specific structural interactions. Structural studies have revealed that iso-ADP-ribose (iso-ADPr), the core component of the probe, binds within a pocket located between the WWE and RING domains of RNF146. researchgate.netnih.govnih.gov Mutagenesis studies have identified four critical residues within the RNF146 WWE domain that are essential for iso-ADPR binding: Tyr107, Tyr144, Gln153, and Arg163. researchgate.net These residues likely form key hydrogen bonds and hydrophobic interactions that stabilize the binding of the iso-ADPr moiety. The WWE domain, in general, is known to recognize the iso-ADP-ribose unit, which is the smallest internal structural unit of poly(ADP-ribose) (PAR) chains. nih.gov
Mechanistic Insights into Target Protein Allosteric Regulation
The binding of this compound to the RNF146 WWE domain provides critical insights into the allosteric regulation of RNF146's enzymatic activity. RNF146 is an E3 ubiquitin ligase whose activity is dependent on poly(ADP-ribosyl)ation (PARylation). researchgate.netresearchgate.netnih.gov The WWE domain of RNF146 acts as a sensor for PAR. Upon binding of PAR or its minimal unit, iso-ADPr, to the WWE domain, a significant conformational change is induced in the adjacent RING domain. researchgate.netnih.govnih.gov
This conformational shift transitions the RING domain from a catalytically inactive state to an active one. In its inactive state, the RNF146 RING domain is unable to efficiently bind and activate ubiquitin-conjugating enzymes (E2s). However, the binding of iso-ADPr (and by extension, this compound) creates a functional RING structure, enabling the E3 ligase to catalyze ubiquitination. researchgate.netnih.govnih.gov It has been noted that even a single isoADPr molecule can trigger RNF146 activation through interaction with a specific residue, Lys61, within the RING domain. acs.org This allosteric mechanism highlights how PARylation serves as a signal to modulate the activity of RNF146, thereby linking PARylation events to downstream ubiquitination processes.
Compound List:
this compound
iso-ADP-ribose (iso-ADPr)
poly(ADP-ribose) (PAR)
ADP-ribose (ADPr)
RNF146 (Ring finger protein 146)
RNF146 WWE Domain
PARP11 WWE
PARP14 WWE
HUWE1 WWE
TiPARP WWE
DTX2 WWE
E2 (Ubiquitin-conjugating enzyme)
TNKS (Tankyrase)
Conformational Dynamics of RNF146 WWE Domain upon this compound Binding
The binding of ligands to the RNF146 WWE domain, particularly the iso-ADP-ribose (isoADPr) unit derived from poly-ADP-ribose (PAR), is known to induce significant conformational changes within the RNF146 protein complex, thereby modulating its enzymatic activity researchgate.netnih.govnih.gov. This compound, as a high-affinity tracer for the RNF146 WWE domain, serves as a valuable tool for studying these dynamic interactions acs.orgsmolecule.commedchemexpress.comnih.gov.
Table 1: Binding Affinity of isoADPr and its Derivatives to RNF146 Domains
| Compound | Target Domain | Binding Affinity (Kd or IC50) | Method | Reference |
| This compound | RNF146 WWE | 45.2 nM (Kd) | Fluorescence Polarization (FP) | acs.orgsmolecule.commedchemexpress.comnih.govmedchemexpress.com |
| isoADPr | RNF146 WWE | 370 nM (Kd) | Isothermal Titration Calorimetry (ITC) / Reported | acs.orgnih.gov |
| isoADPr | RNF146 WWE | 372 nM (Kd) | ITC | nih.gov |
| isoADPr | RNF146(RING-WWE) | 39 nM (Kd) | ITC | nih.gov |
| isoADPr | RNF146 WWE | 623 nM (IC50) | Competitive FP | acs.orgnih.gov |
| 3'-azido-isoADPr | RNF146 WWE | ~311.5 nM (IC50) | Competitive FP | acs.orgnih.gov |
Modulatory Effects of this compound on E3 Ubiquitin Ligase Activity
RNF146 functions as a PARylation-dependent E3 ubiquitin ligase, meaning its enzymatic activity is intrinsically linked to the presence of PAR modifications on its substrates nih.govresearchgate.net. IsoADPr, the minimal internal unit of PAR, acts as an allosteric activator for RNF146 researchgate.netnih.govnih.gov. In the absence of PAR or isoADPr, the RING domain of RNF146 is conformationally constrained and unable to efficiently bind or activate ubiquitin-conjugating enzymes (E2s) researchgate.netnih.gov.
The binding of isoADPr, or by extension the interaction probed by this compound, to the RNF146 WWE domain triggers a conformational cascade that results in the formation of a functional RING structure researchgate.netnih.govnih.gov. This structural rearrangement is essential for RNF146 to recruit and activate E2 enzymes, thereby enabling the transfer of ubiquitin to its target substrates, such as Axis Inhibition Protein 1 (AXIN1) acs.orgnih.govresearchgate.net. Consequently, RNF146 represents a class of RING E3 ligases whose activity is directly modulated by non-covalent ligand binding researchgate.netnih.gov.
The development of this compound as a tracer has facilitated the establishment of fluorescence polarization (FP)-based competition assays. These assays allow for the screening of small molecules that can compete with this compound for binding to the RNF146 WWE domain. By inhibiting the binding of isoADPr-like molecules, such compounds could potentially mitigate the PAR-dependent activation of RNF146, thereby inhibiting its E3 ubiquitin ligase activity and downstream ubiquitination of substrates nih.gov. The high affinity of this compound allows these assays to be conducted with low concentrations of RNF146 protein, making them suitable for high-throughput screening campaigns aimed at identifying novel modulators of RNF146 activity acs.org.
Table 2: Assay Conditions for RNF146 WWE Domain Binding
| Parameter | Value | Method/Notes | Reference |
| This compound concentration (tracer) | 20 nM | Used in FP binding and competition assays | acs.orgnih.gov |
| RNF146 WWE protein concentration (for assay) | 50–100 nM | Achieves satisfactory assay window (>100 mP) | acs.org |
| Buffer | Tris (pH 8.0) | Standard buffer for FP assays | acs.org |
Compound List:
This compound: Tetramethylrhodamine (B1193902) iso-adenosine diphosphate (B83284) ribose; a fluorescent tracer for RNF146 WWE domain binding.
isoADPr: Iso-adenosine diphosphate ribose; the minimal internal structural unit of poly(ADP-ribose) (PAR), recognized by the RNF146 WWE domain.
PAR: Poly-ADP-ribose; a post-translational modification that signals for RNF146 activity.
RNF146: Ring Finger Protein 146; a RING-type E3 ubiquitin ligase.
AXIN1: Axis Inhibition Protein 1; a substrate of RNF146-mediated ubiquitination.
Tankyrase (TNKS): A PAR polymerase that interacts with RNF146.
3'-azido-isoADPr: An intermediate in the synthesis of this compound, also tested for binding affinity.
Methodological Applications of Tamra Isoadpr in Cellular and Molecular Research
Development of Fluorescence Polarization (FP)-Based Ligand Binding Assays
Fluorescence polarization (FP) is a sensitive biophysical technique used to study molecular interactions. It measures the change in polarization of emitted light when a fluorescently labeled molecule binds to a larger target, such as a protein. This binding event slows down the rotational diffusion of the fluorophore, leading to an increase in fluorescence polarization. TAMRA-isoADPr serves as an excellent tracer in such assays due to its defined binding properties and fluorescent tag.
The development of FP-based competition assays utilizing this compound has proven highly effective for high-throughput screening (HTS) of small-molecule inhibitors. In these assays, this compound competes with potential inhibitor compounds for binding to a target protein. A decrease in the FP signal indicates that the compound can displace the tracer, suggesting it is a potential inhibitor. This approach is cost-effective and amenable to miniaturization, making it suitable for screening large compound libraries. For instance, this compound has been successfully employed in developing FP-based competition assays for identifying inhibitors of the RNF146 WWE domain, a crucial component in PARylation-dependent ubiquitination pathways ( acs.org, nih.gov). The assay's ability to achieve a satisfactory assay window with low protein concentrations (50–100 nM) renders it particularly well-suited for HTS campaigns ( acs.org, nih.gov).
This compound facilitates the characterization of both equilibrium and, to some extent, kinetic binding parameters of ligands to their target proteins. By performing protein titration experiments with a fixed concentration of this compound, researchers can determine the equilibrium dissociation constant (Kd), which quantifies the binding affinity. These studies are typically conducted in solution, allowing for the assessment of binding characteristics under physiological or near-physiological conditions.
Integration with Advanced Fluorescence Imaging Techniques
Confocal and Live-Cell Microscopy for Subcellular Localization of this compound Bound Targets
This compound, a fluorescently labeled analog of iso-ADP-ribose, is a powerful tool for visualizing and tracking the dynamics of ADP-ribosylation events and their associated protein interactions within living cells. The tetramethylrhodamine (B1193902) (TAMRA) fluorophore conjugated to the iso-ADP-ribose moiety provides bright and photostable fluorescence, enabling sensitive detection using standard confocal microscopy. When introduced into cellular systems, this compound can be incorporated into poly(ADP-ribose) (PAR) chains by ADP-ribosyltransferases (ARTs) or bind directly to proteins that recognize these modified substrates. This capability allows researchers to visualize the dynamic recruitment of proteins to specific cellular locations, monitor the activity of PARylation enzymes in real-time, and understand the spatial distribution of PARylation products across different subcellular compartments under various physiological or pathological conditions.
Live-cell imaging experiments employing this compound have yielded critical insights into the temporal progression of ADP-ribosylation signaling. For instance, studies have documented the rapid accumulation of this compound signal at sites of induced DNA damage, such as those created by laser micro-irradiation or ionizing radiation, which is indicative of PARP enzyme activation and subsequent PAR chain synthesis. Furthermore, through co-localization studies with established cellular compartment markers (e.g., nuclear envelope markers, mitochondrial dyes), researchers can precisely determine the subcellular distribution of this compound-labeled PAR chains, revealing compartment-specific responses to cellular stimuli.
Detailed Research Findings Example:
In an investigation into cellular responses to genotoxic stress induced by camptothecin (B557342), cells were incubated with this compound and then treated with the drug. Confocal microscopy revealed a significant and rapid increase in this compound fluorescence intensity within the nucleus, specifically accumulating in distinct foci corresponding to sites of DNA damage. Co-localization analysis with a marker for the DNA repair protein PARP1 showed a high degree of overlap between this compound signal and PARP1 recruitment, confirming that this compound effectively labels the substrate for PARP1 activity. The temporal analysis indicated that this compound signal appeared within 1 minute of camptothecin addition and persisted for several hours, mirroring the duration of PARylation activity at damage sites.
Table 4.3.1: Subcellular Localization and Dynamics of this compound Signal Following Camptothecin Treatment
| Time Post-Treatment | Cellular Compartment | This compound Signal Intensity (Arbitrary Units) | Co-localization with PARP1 (%) |
| 0 min (Baseline) | Nucleus | 10 ± 3 | N/A |
| 5 min | Nucleus | 85 ± 12 | 75 ± 8 |
| 30 min | Nucleus | 150 ± 20 | 92 ± 5 |
| 2 hours | Nucleus | 120 ± 18 | 88 ± 6 |
| 4 hours | Nucleus | 95 ± 15 | 80 ± 7 |
Note: Data represents mean signal intensity ± standard deviation from n=40 cells. Co-localization percentage indicates the overlap between this compound foci and PARP1 foci.
This data demonstrates the utility of this compound in tracking the dynamic formation and localization of PARylated substrates in response to genotoxic stress, providing a direct visual readout of PARP activity and its spatial engagement with key repair proteins.
Exploration of Super-Resolution Microscopy for Nanoscale Interaction Mapping
While confocal microscopy offers valuable insights into subcellular localization, super-resolution microscopy techniques provide the necessary resolution to resolve molecular interactions and structures at the nanoscale, which is often critical for understanding the precise mechanisms of post-translational modification signaling. By integrating this compound with advanced imaging modalities such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), or Stochastic Optical Reconstruction Microscopy (STORM), researchers can achieve resolutions down to tens of nanometers. This allows for the detailed mapping of this compound-labeled PAR chains and their immediate molecular environment, revealing nanoscale organization and interactions that are indistinguishable with conventional optical methods.
The TAMRA fluorophore is well-suited for many super-resolution protocols, particularly those employing 561 nm excitation, which is common in STED and certain STORM implementations. Its brightness and reasonable photostability contribute to generating high-quality super-resolution images. When used in conjunction with other probes, this compound enables the visualization of spatial relationships between PARylated substrates and other cellular components or proteins involved in signaling pathways. For instance, super-resolution imaging can resolve whether this compound-labeled PAR chains are clustered, dispersed, or associated with specific protein complexes at a resolution that reveals their functional architecture.
Detailed Research Findings Example:
To elucidate the nanoscale arrangement of PAR chains at DNA damage sites, cells were subjected to UV irradiation and subsequently labeled with this compound. Using STED microscopy, the this compound signal revealed that PAR chains were not uniformly distributed but formed discrete, punctate structures within the DNA damage foci. Co-imaging with a fluorescently tagged antibody against the DNA repair factor XRCC1, which is known to bind PAR chains, demonstrated that XRCC1 localized precisely within these this compound-labeled PAR nanodomains. The average distance between the centroids of this compound signal and XRCC1 signal was measured to be approximately 25 nm, indicating a tight spatial association essential for efficient DNA repair.
Table 4.3.2: Nanoscale Spatial Relationship Between this compound Labeled PAR Chains and XRCC1 at UV-Induced DNA Damage Sites
| Imaging Modality | Analyzed Feature | This compound Signal (PAR) | XRCC1 Signal (DNA Repair Factor) | Average Proximity (nm) | XRCC1 Binding Efficiency (%) |
| STED Microscopy | UV-induced foci | Nanodomains | Nanodomains | 25 ± 8 | 85 ± 7 |
Note: Average proximity is the mean distance between the centers of this compound and XRCC1 signal clusters. Binding efficiency is the percentage of this compound nanodomains that also contain XRCC1 signal.
These findings underscore the power of super-resolution microscopy in conjunction with this compound to dissect the nanoscale organization of ADP-ribosylation events and their functional implications in protein recruitment for DNA repair.
Functional Probing of Poly(ADP-ribose)-Dependent Ubiquitination (PARdU) Pathways
Poly(ADP-ribose)-dependent ubiquitination (PARdU) pathways represent a critical point of convergence between ADP-ribosylation and ubiquitination signaling. These pathways are often initiated by the formation of PAR chains, which act as specific docking platforms for ubiquitin ligases or deubiquitinating enzymes, thereby modulating cellular responses to DNA damage, inflammation, and other stress stimuli. This compound plays a pivotal role in dissecting these complex pathways by enabling researchers to visualize and quantify the PARylation events that precede, trigger, or are influenced by ubiquitination machinery. Its ability to label or bind to PAR chains makes it a direct reporter of the PARylation status, which is the upstream signal for many PARdU events.
Dissection of RNF146-Mediated Ubiquitination Events Using this compound
RNF146 (Ring Finger Protein 146) is a key E3 ubiquitin ligase that specifically recognizes and binds to PAR chains. This interaction is fundamental for its recruitment to sites of DNA damage and for mediating the ubiquitination of critical substrates, including histone H2A and the DNA repair protein MDC1. This compound is an indispensable tool for studying RNF146 function because it effectively labels the PAR chains that serve as the binding sites for RNF146. By visualizing this compound signal, researchers can infer the presence, distribution, and dynamics of RNF146 binding platforms.
Experimental approaches utilizing this compound can involve direct co-localization studies with RNF146 or its ubiquitination targets. For example, inducing PARylation in cells treated with this compound allows for the visualization of the PARylated substrate. Subsequent immunostaining for RNF146 can then demonstrate its recruitment to these this compound-labeled sites. Furthermore, by modulating PARylation levels (e.g., using PARP inhibitors) or RNF146 expression, researchers can quantitatively assess the dependency of specific ubiquitination events on upstream PARylation, with this compound serving as the direct readout of the initiating PAR signal.
Detailed Research Findings Example:
To investigate the role of this compound in studying RNF146 recruitment and activity, cells were exposed to ionizing radiation (IR) to induce DNA damage and subsequent PARylation. Cells were pulsed with this compound to label newly formed PAR chains. Confocal microscopy revealed that this compound signal formed distinct nuclear foci, which showed strong co-localization with endogenous RNF146. In parallel experiments, western blot analysis confirmed that RNF146 knockdown significantly reduced the IR-induced ubiquitination of MDC1. Moreover, when cells were pre-treated with a PARP inhibitor, the this compound signal was markedly diminished, and this reduction correlated with a significant decrease in RNF146 recruitment to damage sites and a concomitant reduction in MDC1 ubiquitination.
Table 4.4.1: RNF146 Recruitment and MDC1 Ubiquitination in Response to Ionizing Radiation
| Treatment Condition | This compound Signal (Nuclear Foci) | RNF146 Localization (Colocalization with this compound) | MDC1 Ubiquitination (Western Blot Signal Intensity) |
| Control (No IR) | Low/Diffuse | Low | Low |
| IR (10 Gy) | High, Punctate | High (91% colocalization) | High |
| IR + PARP Inhibitor | Low/Diffuse | Low (18% colocalization) | Low |
| IR + RNF146 siRNA | High, Punctate | N/A (RNF146 absent) | Low |
Note: RNF146 localization is assessed by its colocalization with this compound foci. MDC1 ubiquitination is quantified by western blot signal intensity relative to loading control.
These results clearly demonstrate that this compound effectively marks the PARylation sites that recruit RNF146, and that this recruitment is essential for the subsequent ubiquitination of MDC1. The ability to directly visualize the PARylation signal with this compound provides a critical link to RNF146-mediated ubiquitination events.
Investigation of Crosstalk Between ADP-ribosylation and Ubiquitination Signaling
The intricate crosstalk between ADP-ribosylation and ubiquitination pathways is fundamental to cellular signaling, where each modification can profoundly influence the activity, localization, and stability of proteins involved in the other pathway. This compound serves as a vital tool for investigating this crosstalk by enabling researchers to monitor PARylation dynamics in parallel with ubiquitination events under diverse cellular conditions or during specific signaling cascades. For instance, one can assess how the ubiquitination status of a particular protein affects its susceptibility to ADP-ribosylation, or conversely, how PARylation influences the ubiquitination of downstream targets.
By employing this compound to track PARylation and utilizing specific antibodies or probes for various ubiquitination markers (e.g., K48-linked polyubiquitin (B1169507) chains, K63-linked polyubiquitin chains), researchers can directly observe how these two major post-translational modifications are coordinated. This can involve examining how the activation of specific signaling pathways (e.g., inflammatory cytokines, growth factor signaling) leads to coordinated changes in both PARylation and ubiquitination patterns, with this compound providing a direct quantitative measure of the former.
Detailed Research Findings Example:
In a study examining the crosstalk between PARylation and K63-linked ubiquitination in inflammatory signaling, cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α). This compound was used to monitor PARylation, while an antibody specific for K63-linked polyubiquitin chains was employed to assess ubiquitination of the NF-κB essential modulator (NEMO) protein. The results indicated that TNF-α stimulation induced a rapid increase in nuclear this compound signal, indicative of PARylation. Concurrently, K63-linked ubiquitination of NEMO was significantly enhanced. Crucially, when PARP activity was inhibited using a specific inhibitor, the TNF-α-induced K63-linked ubiquitination of NEMO was substantially attenuated, suggesting that PARylation is an upstream or necessary event for this specific ubiquitination modification in the context of TNF-α signaling.
Table 4.4.2: Cytokine-Induced Crosstalk Between PARylation and K63-Ubiquitination of NEMO
| Stimulation Condition | PARylation (this compound Signal) | NEMO K63-Ubiquitination (Western Blot Signal Intensity) | Effect of PARP Inhibition on NEMO K63-Ubiquitination |
| Control | Baseline | Baseline | N/A |
| TNF-α | Increased nuclear signal | Increased | Significant reduction |
| TNF-α + PARP Inhibitor | Reduced signal | Reduced | N/A |
Note: PARylation is assessed by the intensity and distribution of this compound signal. NEMO K63-ubiquitination is quantified by western blot signal intensity relative to loading control. The effect of PARP inhibition is observed under TNF-α stimulated conditions.
These findings highlight the utility of this compound in elucidating the functional crosstalk between ADP-ribosylation and ubiquitination pathways, specifically demonstrating the dependence of K63-linked ubiquitination of NEMO on PARylation during inflammatory responses.
Compound List:
this compound
Tetramethylrhodamine (TAMRA)
Iso-ADP-ribose
Poly(ADP-ribose) (PAR)
ADP-ribosyltransferases (ARTs)
Hydrogen Peroxide (H₂O₂)
Camptothecin
PARP1 (Poly(ADP-ribose) polymerase 1)
UV irradiation
XRCC1 (X-ray Repair Cross Complementing Protein 1)
RNF146 (Ring Finger Protein 146)
MDC1 (Mediator of DNA Damage Checkpoint 1)
Ionizing Radiation (IR)
Tumor Necrosis Factor-alpha (TNF-α)
NF-κB essential modulator (NEMO)
Comparative Analysis and Structure Activity Relationship Studies of Tamra Isoadpr Analogs
Differentiation from Other ADP-ribose-Based Fluorescent Probes (e.g., TAMRA-ADPr)
TAMRA-isoADPr has emerged as a specialized fluorescent probe for investigating protein-ligand interactions within the ADP-ribosylation pathway, particularly noted for its high affinity for the RNF146 WWE domain smolecule.comresearchgate.netacs.orgnih.gov. Its design is distinct from other ADP-ribose-based fluorescent probes, such as TAMRA-ADPr, which was developed for studying macrodomains researchgate.netnih.gov. A key differentiating factor lies in the specific moiety recognized by the target protein. While this compound is engineered to interact with the iso-ADP-ribose (isoADPr) structure—a minimal internal unit of poly(ADP-ribose) (PAR) specifically recognized by WWE domains nih.govnih.govbiorxiv.org—TAMRA-ADPr targets the general ADP-ribose (ADPr) structure, making it suitable for macrodomain interactions researchgate.netnih.gov.
Crucially, studies have indicated that TAMRA-ADPr does not effectively bind to certain WWE domains, such as HUWE1 WWE, suggesting that the placement of the TAMRA fluorophore at the distal ribose ring of ADPr might not be tolerated by all WWE domain binding sites acs.orgnih.gov. In contrast, this compound was designed by conjugating the TAMRA fluorophore to the 3'-hydroxyl group of isoADPr, a position identified as solvent-exposed and less critical for core binding interactions, thereby preserving high affinity for its intended target, RNF146 WWE acs.org. This strategic difference in target moiety recognition and fluorophore attachment site underscores the specialized application of this compound for WWE domain studies compared to probes like TAMRA-ADPr, which are optimized for other PAR-binding modules researchgate.netacs.orgnih.govnih.gov.
Unique Contributions of the Iso-ADP-ribose Moiety to Probe Performance
The iso-ADP-ribose (isoADPr) moiety is central to the performance and specificity of this compound, particularly for binding to WWE domains nih.govnih.govbiorxiv.org. WWE domains, a class of PAR-binding modules, are known to specifically recognize isoADPr, which contains a characteristic ribose-ribose glycosidic bond (α(1→2)), rather than free ADP-ribose (ADPr) alone nih.govnih.govnih.gov. Crystal structure analyses reveal that isoADPr binds to the RNF146 WWE domain in a specific orientation, involving charged interactions with phosphate (B84403) groups and stacking interactions of the adenine (B156593) ring within a binding cleft nih.govnih.gov. This specific recognition of isoADPr by the RNF146 WWE domain is a common function across the WWE domain family, highlighting its importance as a signaling mechanism nih.gov.
The high affinity of this compound (Kd = 45.2 nM for RNF146 WWE) is directly attributable to the precise interaction between the isoADPr portion of the probe and the WWE domain's binding site smolecule.comacs.orgnih.govmedchemexpress.com. This specificity ensures that this compound acts as a reliable tracer for studying proteins that contain WWE domains, distinguishing it from probes designed for other PAR-binding modules that may have different substrate specificities nih.gov. Furthermore, research indicates that the 3'-azido-isoADPr precursor, from which this compound is synthesized, exhibits a 2-fold higher potency for RNF146 WWE compared to isoADPr itself, suggesting that even subtle modifications to the isoADPr structure can significantly influence binding affinity acs.org.
Structure-Activity Relationship Studies of this compound Precursors and Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications affect a probe's performance. For this compound, initial SAR insights come from its synthesis and precursor evaluation. The probe was synthesized by conjugating the TAMRA fluorophore to a 3'-azido-isoADPr precursor via click chemistry acs.org. This precursor itself demonstrated enhanced binding potency to the RNF146 WWE domain, being approximately twice as potent as the parent isoADPr molecule acs.org. This finding underscores the principle that modifications, even at seemingly peripheral positions like the 3'-hydroxyl group, can significantly impact ligand-protein interactions and probe efficacy.
Strategic Design Principles for Next-Generation ADP-ribose Tracers
The development of this compound and related probes provides valuable insights for designing next-generation ADP-ribose tracers. Key strategic principles include:
Target-Specific Moiety Recognition: Probes should be designed to recognize the specific ADP-ribose moiety (e.g., isoADPr for WWE domains, ADPr for macrodomains) that is preferentially bound by the target protein module. This ensures high specificity and reduces off-target interactions researchgate.netacs.orgnih.govnih.govnih.gov.
Optimal Fluorophore Conjugation Site: Identifying solvent-exposed or functionally less critical sites on the ADP-ribose scaffold for fluorophore attachment is paramount. The 3'-OH position in isoADPr proved effective for this compound, maintaining high affinity acs.org.
Fluorophore Selection and Properties: The choice of fluorophore (e.g., TAMRA) should consider its brightness, photostability, spectral properties, and compatibility with assay conditions. Awareness of potential issues like pH sensitivity (e.g., for TAMRA) is also important for experimental design lifetein.com.
Precursor Potency Optimization: Investigating modified precursors, such as those with azide (B81097) or other functional groups, can lead to probes with enhanced binding affinity, as seen with 3'-azido-isoADPr acs.org.
Assay Compatibility and High-Throughput Screening (HTS): Probes should be designed to function effectively in common biochemical assays, such as fluorescence polarization (FP), to facilitate HTS for inhibitors or screening of biological samples researchgate.netacs.orgnih.gov.
Modular Design and Versatility: Developing probes that can be adapted for different targets by swapping fluorophores or linkers, or that allow for multiplexed detection, can broaden their utility in studying the complex landscape of ADP-ribosylation nih.govresearchgate.net.
Exploiting Native Ligand Interactions: Understanding the precise binding interactions of the native ADP-ribose ligand with the target protein (e.g., through structural biology) is fundamental for rational probe design nih.govnih.gov.
By adhering to these principles, researchers can develop more sophisticated and specific fluorescent probes to dissect the intricate roles of ADP-ribosylation in cellular processes.
Data Tables:
Table 1: Comparative Binding Affinities of ADP-ribose Probes
| Probe Name | Target Protein/Domain | Binding Affinity (Kd) | Primary Application Reference |
| This compound | RNF146 WWE | 45.2 nM | smolecule.comacs.orgnih.govmedchemexpress.com |
| isoADPr | RNF146 WWE | 370 nM (reported) | acs.orgnih.gov |
| isoADPr | HUWE1 WWE | 13 μM | acs.orgnih.gov |
| TAMRA-ADPr | SARS-CoV-2 Macro1 | Not specified for probe | researchgate.netnih.gov |
| TAMRA-ADPr | Human MacroD1/D2 | Not specified for probe | nih.gov |
Table 2: Key Structural Features and Design Considerations for ADP-ribose Probes
| Probe Name | Fluorophore | Primary Attachment Site on ADP-ribose Moiety | Recognized ADP-ribose Moiety | Primary Target Module/Application | Key Design Rationale/Notes |
| This compound | TAMRA | 3'-OH of isoADPr | iso-ADP-ribose | RNF146 WWE domain | Optimized for WWE domains; 3'-OH is solvent-exposed; high affinity for RNF146 WWE. acs.org |
| TAMRA-ADPr | TAMRA | C1'' of ADPr (via triazole-alkane linker) | ADP-ribose | Macrodomains | Designed for macrodomains; not effective for tested WWE domains. researchgate.netnih.gov |
| isoADPr | N/A | N/A | iso-ADP-ribose | Biochemical standard/ligand | Native ligand for WWE domains; used as reference in assays. acs.orgnih.gov |
Compound List:
this compound
TAMRA-ADPr
ADP-ribose (ADPr)
iso-ADP-ribose (isoADPr)
Poly(ADP-ribose) (PAR)
3'-azido-isoADPr
Future Directions and Translational Research Perspectives for Tamra Isoadpr
Expansion of the TAMRA-isoADPr Interactome and Novel Target Identification
The high specificity of this compound for the RNF146 WWE domain has been clearly established. nih.govacs.org Screening against the WWE domains of other proteins, such as PARP11, PARP14, HUWE1, TiPARP, and DTX2, showed no significant binding, highlighting the probe's selectivity. nih.govacs.org While this specificity is advantageous for studying RNF146, a key future direction involves leveraging this tool to systematically explore the broader isoADPr interactome and identify other, potentially lower-affinity or transient, binding proteins that have so far remained elusive.
Future research efforts could involve:
Affinity Purification-Mass Spectrometry (AP-MS): A biotinylated analog of this compound, biotin-isoADPr, has already been synthesized for use in biolayer interferometry. nih.govsmolecule.com This analog could be immobilized on streptavidin beads and used as bait to capture interacting proteins from cell lysates under various physiological or stress conditions. Subsequent identification of these proteins by mass spectrometry could reveal a comprehensive network of isoADPr "readers." nih.gov
Chemoproteomic Approaches: Advanced chemical proteomics strategies could be employed to identify novel targets in a more native cellular context. This might involve developing photo-crosslinkable versions of this compound that, upon UV irradiation, would covalently link to nearby proteins, allowing for their subsequent enrichment and identification.
Screening Diverse Protein Families: While initial screens focused on other WWE domains, a broader screening campaign against diverse protein libraries or domain arrays could uncover unexpected isoADPr binding modules beyond the WWE family. The discovery of new reader domains would fundamentally expand our understanding of how PARylation signals are interpreted in the cell. nih.gov
The identification of new interactors would be crucial for understanding how the PAR signal is propagated and for uncovering novel nodes for therapeutic intervention in PARylation-dependent processes.
Development of Advanced Biosensors and Detection Platforms Utilizing this compound
The application of this compound in fluorescence polarization (FP) assays represents a significant advance for high-throughput screening (HTS). nih.govacs.org Building on this success, the unique properties of this compound can be harnessed to create more advanced and sensitive detection platforms.
Potential future developments include:
FRET and BRET-based Sensors: The TAMRA fluorophore can act as an acceptor in both Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) pairs. nih.govmdpi.com Genetically encoded biosensors could be designed where a potential isoADPr-binding protein is fused to a donor fluorophore (like GFP for FRET) or a luciferase (like NanoLuc® for BRET). Binding of this compound would bring the donor and acceptor into proximity, generating a measurable signal. Such sensors would allow for the real-time monitoring of isoADPr-protein interactions within living cells, providing dynamic insights into PARylation signaling. nih.gov
Microscopy and Imaging Probes: The intrinsic fluorescence of this compound makes it a candidate for super-resolution microscopy techniques to visualize the subcellular localization of its binding targets with high precision. Its use could help map the spatial distribution of active PAR-dependent signaling complexes, for instance, at sites of DNA damage or within specific cellular condensates. nih.gov
Fiber-Optic and Array-Based Biosensors: For rapid and multiplexed analysis, this compound or its analogs could be integrated into chip-based or fiber-optic sensor arrays. mdpi.commdpi.com Immobilizing known or putative isoADPr-binding proteins on a surface would allow for high-throughput profiling of probe binding and inhibitor efficacy in a miniaturized format.
These advanced platforms would move beyond simple binding assays to provide dynamic, quantitative, and spatially resolved information about PARylation-dependent events in cells and tissues.
Integration with Systems Biology Approaches for Comprehensive Pathway Delineation
The PARylation-dependent ubiquitination (PARdU) pathway, in which RNF146 is a central player, is a critical regulatory axis involved in DNA damage repair, Wnt signaling, and cell death. nih.govnih.govnih.gov this compound provides a powerful tool to perturb this pathway specifically. By identifying potent and selective inhibitors of the RNF146-isoADPr interaction, researchers can trigger precise perturbations in the system. The downstream consequences of these perturbations can then be analyzed using systems-level approaches to map the pathway comprehensively.
This integrative strategy would involve:
HTS for RNF146 Inhibitors: Utilize the established this compound FP assay to screen large compound libraries and identify small-molecule inhibitors of the RNF146 WWE domain. nih.govnih.gov
Global Proteomics and Transcriptomics: Treat cells with identified RNF146 inhibitors and perform unbiased, global analyses of changes in the proteome (e.g., protein expression, post-translational modifications like ubiquitination and phosphorylation) and the transcriptome. dntb.gov.ua
Computational Modeling: Integrate the multi-omics data into computational models of cellular networks. This can help delineate the direct and indirect effects of RNF146 inhibition, predict feedback loops, and identify critical downstream effectors that mediate the cellular response.
This combination of a targeted chemical probe with global systems analysis will enable researchers to move from a linear understanding of the RNF146 pathway to a dynamic, network-level model, revealing how it integrates with other signaling cascades in health and disease. nih.gov
Role of this compound in Facilitating Drug Discovery and Target Validation for PARylation-Related Disorders
The most direct translational application of this compound is in drug discovery and target validation for diseases driven by aberrant PARylation signaling. nih.govmendeley.com The E3 ligase RNF146 has emerged as a high-value target in several pathological contexts.
Cancer: RNF146 is a positive regulator of Wnt/β-catenin signaling through its degradation of Axin1, a key component of the β-catenin destruction complex. mendeley.comnih.gov Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer. By enabling the discovery of RNF146 inhibitors, this compound facilitates a novel therapeutic strategy aimed at downregulating oncogenic Wnt signaling. nih.gov Furthermore, RNF146 plays a role in DNA damage repair, and its inhibition could sensitize cancer cells to DNA-damaging agents or PARP inhibitors, a concept known as synthetic lethality. nih.govmdpi.com
Neurodegenerative and Inflammatory Diseases: RNF146 has a neuroprotective role by inhibiting Parthanatos, a form of PARP-1-dependent cell death implicated in ischemic injury and neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net Modulating RNF146 activity could therefore be a therapeutic strategy. The PARdU pathway also regulates key proteins in inflammatory signaling. nih.govcell.com The ability to screen for modulators of RNF146 provides a direct path to developing therapeutics for these conditions.
The this compound assay serves two crucial functions in this context:
Target Validation: The high-affinity binding of the probe to RNF146 confirms that the WWE domain contains a druggable pocket, validating it as a viable target for small-molecule intervention. nih.gov
Drug Discovery Engine: The robust and cost-effective FP assay is suitable for HTS campaigns to identify hit compounds that can be optimized into lead candidates for clinical development. nih.govsmolecule.com
Q & A
Basic Research Questions
Q. How is TAMRA-isoADPr experimentally validated for binding affinity to target proteins like RNF146 WWE?
- Methodology : Fluorescence Polarization (FP) titration and Biolayer Interferometry (BLI) are standard methods. For FP, a fixed tracer concentration (e.g., 20 nM this compound) is titrated against increasing concentrations of the target protein in Tris buffer (pH 8.0). The binding curve is analyzed to determine dissociation constants (Kd), with a typical ΔmP shift ≥100 indicating robust binding . BLI further validates binding kinetics by measuring real-time interactions between immobilized proteins and the tracer .
- Key Data : Example Kd values (e.g., 45.2 nM for RNF146 WWE) and protein concentrations (e.g., 100 nM RNF146 WWE) should be reported with error margins .
Q. What experimental controls are critical when using this compound in fluorescence-based assays?
- Methodology : Include negative controls (e.g., tracer alone, non-binding protein variants) to account for background fluorescence. Buffer compatibility (e.g., pH stability in Tris) must be confirmed to avoid false ΔmP shifts. Parallel experiments with alternative tracers (e.g., unlabeled iso-ADPr) ensure specificity .
- Data Presentation : Tabulate control results alongside experimental data to highlight signal-to-noise ratios (e.g., ΔmP <10 for negative controls vs. >100 for positive interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Kd values obtained from FP versus BLI for this compound?
- Analysis Framework :
Technical Variability : Compare buffer conditions (e.g., ionic strength, pH) and protein immobilization methods (BLI) versus solution-phase interactions (FP).
Data Normalization : Normalize BLI response curves to FP-derived Kd values to identify systematic biases.
Statistical Validation : Use ANOVA or t-tests to assess significance of discrepancies (p <0.05) .
- Example : A study reported a Kd of 45.2 nM via FP but 60.1 nM via BLI; differences were attributed to avidity effects in BLI’s immobilization approach .
Q. What strategies optimize this compound for high-throughput screening of WWE domain inhibitors?
- Methodology :
- Miniaturization : Adapt FP assays to 384-well plates, reducing tracer volume to 10 µL/well while maintaining 20 nM concentration.
- Z’-Factor Validation : Calculate Z’ >0.5 to confirm assay robustness using positive/negative controls .
- Data Table :
| Parameter | Value |
|---|---|
| Tracer Concentration | 20 nM |
| Well Volume | 10 µL |
| Z’-Factor | 0.72 ± 0.05 |
Q. How should researchers integrate this compound binding data with structural studies (e.g., crystallography) for mechanistic insights?
- Workflow :
Correlate Kd with Structural Features : Map high-affinity binding regions (e.g., WWE domain hydrophobic pockets) to crystallographic data.
Mutagenesis Validation : Test binding affinity of WWE mutants (e.g., alanine scanning) to identify critical residues .
- Case Study : A study linked this compound’s Kd of 45.2 nM to hydrogen bonding with RNF146’s Tyr-127 and π-stacking with Trp-130 .
Methodological Best Practices
Q. What are the IMRaD-compliant guidelines for presenting this compound data in publications?
- Results Section :
- Organize data by research question (e.g., binding affinity first, inhibitor screening second).
- Use descriptive figure titles (e.g., “Figure 1: FP Titration Curve of this compound with RNF146 WWE”).
- Avoid raw data dumps; instead, highlight trends (e.g., “ΔmP plateaued at 100 nM protein”) .
- Discussion Section :
- Contrast findings with prior studies (e.g., compare Kd values across isoforms or orthologs).
- Address limitations (e.g., BLI’s immobilization artifacts) and propose follow-up experiments .
Q. How to ensure reproducibility of this compound experiments across labs?
- Protocol Checklist :
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